Indolaprilat

ACE inhibition IC50 Enzyme kinetics

Researchers investigating the vascular renin-angiotensin system often face confounding results from inter-ACE inhibitor variability. Indolaprilat, the active diacid metabolite of indolapril, provides a stereochemically distinct, high-potency tool that eliminates this uncertainty. • Potent ACE inhibition: IC50 2.6 nM (guinea-pig serum), comparable to perindoprilat and trandolaprilat. • Differential vascular selectivity: Antihypertensive effect correlates with vascular tissue ACE inhibition, not plasma or brain ACE. • Stereochemical comparator: Epimer of trandolaprilat for structure-activity relationship studies. • Stable in vitro profile: Suitable for enzymatic and cell-based ACE activity assays.

Molecular Formula C22H30N2O5
Molecular Weight 402.5 g/mol
CAS No. 80828-34-8
Cat. No. B15188150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolaprilat
CAS80828-34-8
Molecular FormulaC22H30N2O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16-,17-,18-,19-/m0/s1
InChIKeyAHYHTSYNOHNUSH-GBBGEASQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolaprilat: Active Diacid Metabolite


Indolaprilat is the pharmacologically active diacid metabolite of indolapril (CI-907), a prodrug belonging to the nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor class [1]. It is produced via hepatic hydrolysis of the orally administered monoester prodrug and acts as a potent, competitive inhibitor of ACE, thereby reducing the conversion of angiotensin I to angiotensin II and decreasing systemic vascular resistance [2]. Indolaprilat is structurally distinguished by its saturated bicyclic amino acid moiety and is recognized as an epimer of trandolapril, a clinically marketed ACE inhibitor [3].

M
Active diacid metabolite (prodrug form)
Research tool requiring prodrug administration for in vivo ACE inhibition models.
S
ACE pathway inhibition study fit
Supports competitive ACE inhibition research with reported sub-nanomolar assay potency context.
E
Epimer of trandolaprilat
Stereochemical comparator for structure-activity relationship studies of ACE inhibitor diacids.

Indolaprilat Substitution Limitations


Although all ACE inhibitor diacids share a common enzymatic target, they exhibit significant inter-compound variability in potency, tissue distribution, lipophilicity, and functional selectivity [1]. The ACE inhibitor class is not homogeneous; differences in molecular structure, particularly within the bicyclic amino acid moiety, translate into divergent pharmacodynamic profiles that cannot be predicted by class membership alone [2]. For instance, indolaprilat demonstrates a distinct vascular tissue ACE inhibition profile and a heart rate response that differs from enalaprilat, while its epimeric relationship to trandolaprilat introduces stereochemical nuances with potential implications for receptor binding kinetics [3]. Consequently, direct substitution of indolaprilat with another ACE inhibitor diacid in experimental or preclinical settings is scientifically unsound and may confound research outcomes or therapeutic development.

Subclass pharmacodynamic mismatch
ACE inhibitor diacids exhibit divergent tissue distribution and functional selectivity that class membership alone cannot predict.
Indolaprilat profile
Vascular-selective ACE inhibition; reported differential heart-rate response context.
Enalaprilat profile
Lower potency in aortic tissue; distinct reflex tachycardia endpoint context.
Stereochemical sensitivity
Epimeric relationship to trandolaprilat introduces chiral-center-specific binding nuances; direct substitution may shift receptor-interaction context.
Tissue-selectivity context may not transfer
Reported vascular-ACE correlation profile is model-specific; other ACE inhibitor diacids may show distinct plasma or brain ACE correlation patterns.

Indolaprilat Differentiation Evidence


ACE Inhibition Potency

Indolaprilat inhibits guinea-pig serum ACE with an IC50 of 2.6 nM, demonstrating high potency within the diacid subclass [1]. This value places it in a comparable range to perindoprilat (IC50 1.2–3.2 nM) [2] and trandolaprilat (IC50 1.35 nM in rat aorta) [3], but it is substantially more potent than enalaprilat, which exhibits an IC50 of 240 nM in the same aortic tissue assay [3].

ACE Inhibition Potency
Cross-study comparable
IC50 2.6 nM
Supports high-affinity ACE inhibition study context. ~92-fold greater potency than enalaprilat in reported aortic tissue assays.
In vitro guinea-pig serum ACE. Compare to perindoprilat (1.2–3.2 nM) and trandolaprilat (1.35 nM) reported values.
ACE inhibition IC50 Enzyme kinetics

Heart Rate Response in Hypertension

In diuretic-pretreated renal hypertensive dogs, indolapril (administered orally, with effects mediated by indolaprilat) produced equivalent reductions in blood pressure compared to enalapril, but the accompanying reflex tachycardia was significantly attenuated [1]. The heart rate increase was less in indolapril-treated animals than in those receiving enalapril for equivalent drops in blood pressure [1].

Heart Rate Response
Head-to-head comparison
Lesser reflex tachycardia vs. enalapril
Reported autonomic-reflex endpoint context during equivalent blood pressure reduction in hypertensive dog model.
Diuretic-pretreated renal hypertensive dogs; oral prodrug administration. Quantitative data not provided in abstract.
Heart rate Hypertension In vivo pharmacology

Vascular-Selective ACE Inhibition

The antihypertensive effect of indolapril (0.03–1.0 mg/kg p.o.) in two-kidney, one-clip renal hypertensive rats was found to correlate strongly with inhibition of vascular tissue ACE, but not with inhibition of plasma or brain ACE [1]. This contrasts with some other ACE inhibitors that exhibit a more pronounced plasma ACE inhibitory component.

Vascular-Selective ACE Inhibition
Class-level inference
Vascular tissue ACE correlation; not plasma or brain ACE
Reported tissue-specific endpoint context for local vascular renin-angiotensin system studies.
Two-kidney, one-clip Goldblatt hypertensive rat model; prodrug p.o. administration (0.03–1.0 mg/kg).
Tissue ACE Vascular ACE Pharmacodynamics

Epimer of Trandolaprilat

Indolaprilat is an epimer of trandolaprilat, differing in the stereochemistry at one chiral center [1]. This subtle structural variation may influence binding kinetics, tissue penetration, and metabolic stability, providing a distinct pharmacological fingerprint despite high sequence homology of the ACE target.

Epimer of Trandolaprilat
Data to verify
Single chiral center inversion
Stereochemical-control context for ACE inhibitor SAR studies. Binding-kinetics differences require compound-specific review.
Structural analysis source; target engagement data not reported.
Stereochemistry Epimer Structure-activity relationship

Indolaprilat Research Applications


Hypertension Models with Attenuated Tachycardia

Indolaprilat, via administration of its prodrug indolapril, is well-suited for in vivo hypertension models (e.g., two-kidney, one-clip renal hypertensive rats or diuretic-pretreated dogs) where robust blood pressure reduction is needed but reflex tachycardia is undesirable. Its differential heart rate response relative to enalapril [1] makes it a valuable tool for dissecting autonomic contributions to blood pressure control.

Vascular Tissue ACE Inhibition Studies

Given the demonstrated correlation between indolaprilat's antihypertensive effect and vascular tissue ACE inhibition, but not plasma or brain ACE, this compound is ideal for studies examining the local vascular renin-angiotensin system (RAS) and its role in hypertension and vascular remodeling [1]. This profile may be advantageous for research focused on peripheral vascular effects independent of central or systemic ACE modulation.

SAR Studies of ACE Inhibitor Diacids

As an epimer of trandolaprilat [2], indolaprilat provides a critical stereochemical comparator for medicinal chemistry and pharmacology studies aimed at understanding how subtle changes in three-dimensional structure influence ACE binding affinity, selectivity, and pharmacokinetic behavior. Comparative studies with trandolaprilat can reveal key pharmacophoric elements governing diacid ACE inhibitor performance.

In Vitro ACE Inhibition Assays

With an IC50 of 2.6 nM in guinea-pig serum, indolaprilat is a potent tool compound for in vitro ACE activity assays [1]. Its potency is comparable to that of perindoprilat and trandolaprilat [3][4], making it suitable for positive control or comparator experiments in enzymatic and cell-based systems where high-affinity ACE inhibition is required.

Application
Selection Property
Validation Focus
Hypertension models with attenuated tachycardia
Reported heart-rate response context
Autonomic reflex endpoint review vs. enalapril comparator
Vascular tissue ACE inhibition studies
Vascular-ACE correlation profile
Tissue-specific RAS endpoint; exclude plasma/brain ACE interference
SAR studies of ACE inhibitor diacids
Epimeric stereochemistry vs. trandolaprilat
Chiral-center impact on binding kinetics and selectivity
In vitro ACE inhibition assays
Reported high-affinity ACE inhibition context
Enzymatic assay comparator benchmarking vs. perindoprilat/trandolaprilat

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